

# A Comparative Efficacy Analysis of Ulipristal Acetate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of ulipristal acetate (UPA) against its primary therapeutic alternatives. The data presented is sourced from peer-reviewed clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.

### **Ulipristal Acetate for Emergency Contraception**

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) indicated for emergency contraception (EC). Its efficacy is primarily compared against levonorgestrel (LNG), a progestin-only emergency contraceptive.

## Comparative Efficacy Data: Ulipristal Acetate vs. Levonorgestrel



Efficacy Endpoint	Ulipristal Acetate (30 mg)	Levonorgestrel (1.5 mg)	Citation
Pregnancy Rate (within 72 hours)	1.4% - 1.8%	2.2% - 2.6%	[1][2]
Pregnancy Rate (within 120 hours)	1.6%	2.6%	[2]
Odds Ratio of Pregnancy (vs. LNG, within 72 hours)	0.58 - 0.68	-	[1][2]
Inhibition of Follicular Rupture (when taken before LH surge)	100%	25%	[3]
Inhibition of Follicular Rupture (when taken at time of LH surge)	78.6%	14%	[3]

# **Experimental Protocols: Emergency Contraception Clinical Trials**

Key clinical trials comparing UPA and LNG for emergency contraception have been conducted as randomized, multicenter, non-inferiority studies.[1]

- Patient Population: Healthy women with regular menstrual cycles seeking emergency contraception within 5 days of unprotected sexual intercourse.[1]
- Dosing Regimen: A single oral dose of 30 mg ulipristal acetate or 1.5 mg levonorgestrel.[1]
- Primary Outcome Measure: Pregnancy rate in women who received emergency contraception within 72 hours of unprotected intercourse.[1]
- Follow-up: Typically conducted 5-7 days after the expected onset of the next menses to ascertain pregnancy status.[1]



### **Ulipristal Acetate for Uterine Fibroids**

Ulipristal acetate is also utilized for the medical management of uterine fibroids, with its efficacy often compared to other medical therapies like mifepristone and surgical interventions such as myomectomy and uterine artery embolization (UAE).

Comparative Efficacy Data: Ulipristal Acetate vs.

**Alternatives for Uterine Fibroids** 

Efficacy Endpoint	Ulipristal Acetate (5- 10 mg/day)	Mifepriston e (10-25 mg/day)	Myomecto my	Uterine Artery Embolizatio n (UAE)	Citation
Reduction in Fibroid Volume	21% - 72.1% reduction	22.5% - 35.7% reduction	Surgical Removal	Significant Reduction	[4][5][6]
Control of Uterine Bleeding (Amenorrhea Rate)	73% - 98%	~90% - 95.7%	N/A (Bleeding stops post- surgery)	68.2% improvement in AUB	[4][5][6][7][8]
Time to Amenorrhea	5-7 days	Not specified	N/A	N/A	[4]
Improvement in Quality of Life (UFS- QOL Score at 2 years)	N/A	N/A	84.6	80.0	[9]

#### **Experimental Protocols: Uterine Fibroids Clinical Trials**

Clinical trials evaluating UPA for uterine fibroids are often designed as randomized, double-blind, placebo-controlled or active-comparator studies.



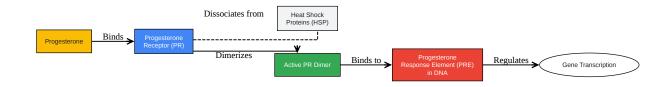
- Patient Population: Premenopausal women with symptomatic uterine fibroids, often characterized by heavy menstrual bleeding and anemia.
- Dosing Regimen: Typically 5 mg or 10 mg of ulipristal acetate administered orally once daily for a treatment course of up to 13 weeks.[5][7] For mifepristone, daily doses of 10 mg or 25 mg have been studied for 3 months.[6]
- Primary Outcome Measures:
  - Control of uterine bleeding, often assessed using the Pictorial Blood Loss Assessment
     Chart (PBAC).[7]
  - Reduction in the volume of the three largest fibroids, measured by magnetic resonance imaging or ultrasonography.[4]
- Follow-up: Patients are typically followed for several months post-treatment to assess the durability of the effects and the need for further intervention.[8]

#### Signaling Pathways and Mechanism of Action

Ulipristal acetate and levonorgestrel both exert their effects primarily through modulation of the progesterone receptor (PR). However, their distinct modes of interaction with the receptor lead to different downstream effects.

#### **Progesterone Receptor Signaling Pathway**

Progesterone, the natural ligand for the PR, initiates a signaling cascade that regulates gene expression involved in ovulation and endometrial receptivity.



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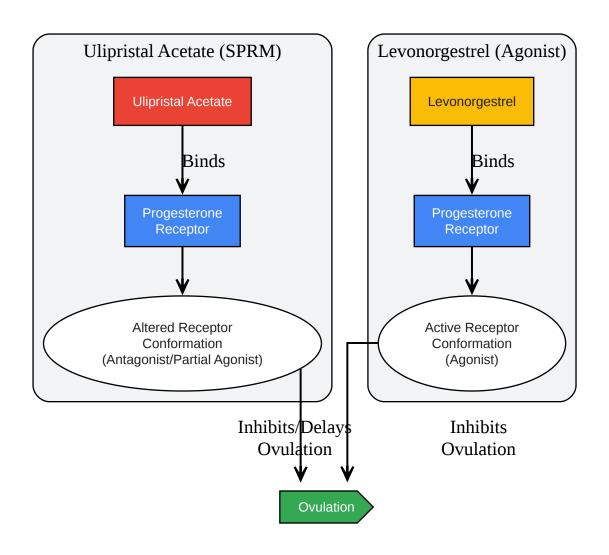




Canonical Progesterone Receptor Signaling Pathway.

# Comparative Mechanism of Action at the Progesterone Receptor

Ulipristal acetate acts as a selective progesterone receptor modulator (SPRM), exhibiting both antagonistic and partial agonistic effects, while levonorgestrel is a progesterone receptor agonist.[10][11]



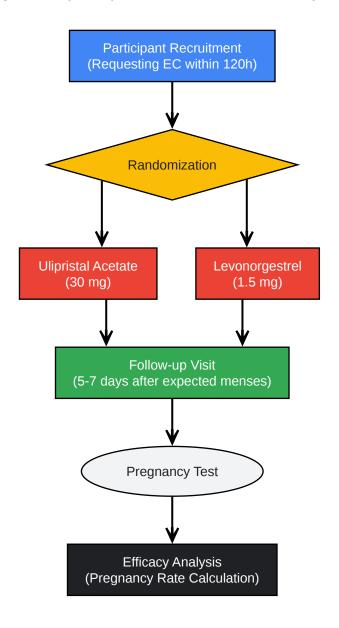
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Comparative binding and effect on the Progesterone Receptor.

### **Experimental Workflow for Efficacy Assessment in Emergency Contraception**



The typical workflow for a clinical trial assessing the efficacy of emergency contraceptives involves several key stages from participant recruitment to final analysis.



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Typical workflow for an emergency contraception clinical trial.

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